2,6-Bis(trifluoromethyl)phenacyl bromide
Overview
Description
2,6-Bis(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C10H5BrF6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenacyl bromide structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 2,6-Bis(trifluoromethyl)phenacyl bromide typically involves the bromination of 2,6-bis(trifluoromethyl)acetophenone. The reaction is carried out in an anhydrous solvent such as ether or tetrahydrofuran (THF) in the presence of a catalyst like aluminum chloride. The bromine is added gradually to the cooled solution of the acetophenone derivative, resulting in the formation of the desired product .
Chemical Reactions Analysis
2,6-Bis(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: It can participate in addition reactions with various reagents, forming new chemical bonds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2,6-Bis(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, which can alter the structure and function of the target molecules. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical processes .
Comparison with Similar Compounds
2,6-Bis(trifluoromethyl)phenacyl bromide can be compared with other similar compounds such as:
2,5-Bis(trifluoromethyl)benzyl bromide: This compound has a similar structure but with the trifluoromethyl groups in different positions. It exhibits different reactivity and applications.
Phenacyl bromide: Lacks the trifluoromethyl groups, resulting in lower reactivity and different chemical properties.
2,6-Bis(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a bromide, leading to different chemical behavior and applications.
The unique positioning of the trifluoromethyl groups in this compound enhances its reactivity and makes it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-[2,6-bis(trifluoromethyl)phenyl]-2-bromoethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF6O/c11-4-7(18)8-5(9(12,13)14)2-1-3-6(8)10(15,16)17/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTFDDRKECYJAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(=O)CBr)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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